2',3'-O-Isopropylideneadenosine-13C5
説明
Structure
2D Structure
特性
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6 | |
| Record name | Vidarabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC91041 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vidarabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC87676 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-.alpha.-D-Xylofuranosyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3228-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | adenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylosyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Mechanisms of Antiviral Action and Cellular Pharmacology of Vidarabine
Intracellular Phosphorylation and Activation Pathways
For Vidarabine to exert its antiviral effect, it must undergo intracellular phosphorylation to its active triphosphate form.
Upon entering the host cell, Vidarabine is sequentially phosphorylated to its active form, Vidarabine triphosphate (ara-ATP). This process involves a three-step phosphorylation wikidoc.orgwikipedia.org. Initially, Vidarabine is converted to Vidarabine monophosphate (ara-AMP), then to Vidarabine diphosphate (B83284) (ara-ADP), and finally to ara-ATP drugbank.compatsnap.comprobes-drugs.orgwikidoc.org. Ara-ATP is the pivotal active form of the drug, acting as both an inhibitor and a substrate of viral DNA polymerase drugbank.comwikipedia.org.
The phosphorylation cascade is summarized in the following table:
| Step | Reactant | Product |
| 1 | Vidarabine | Vidarabine monophosphate |
| 2 | Vidarabine monophosphate | Vidarabine diphosphate |
| 3 | Vidarabine diphosphate | Vidarabine triphosphate |
The phosphorylation of Vidarabine to its active triphosphate form is catalyzed by cellular kinases patsnap.comwikidoc.orgmdpi.com. For certain viruses like HSV and VZV, the inhibitory activity of Vidarabine is considered highly selective due to its affinity for the viral enzyme thymidine (B127349) kinase (TK) encoded by these viruses. This viral TK converts Vidarabine into Vidarabine monophosphate. Subsequently, cellular guanylate kinase converts the monophosphate to the diphosphate, and other cellular enzymes further convert it to the triphosphate drugbank.comprobes-drugs.org. While some nucleoside analogs require viral-encoded kinases for their initial activation, Vidarabine can also be phosphorylated by cellular kinases, enabling it to inhibit acyclovir-resistant or TK-deficient mutants of HSV and VZV selleckchem.com. Deoxycytidine kinase is also implicated in the intracellular phosphorylation of related compounds like fludarabine (B1672870), an analog of Vidarabine cancer.govnih.govresearchgate.net.
While Vidarabine's active triphosphate form can be generated in both infected and uninfected cells, the half-life of the active triphosphate metabolite (ara-ATP) has been observed to be three times longer in HSV-infected cells compared to uninfected cells wikipedia.org. This extended half-life in infected cells contributes to its selective antiviral effect, although the exact mechanism for this differential half-life is not fully understood wikipedia.org. However, it is noted that Vidarabine is less susceptible to the development of drug-resistant viral strains compared to other antivirals like idoxuridine (B1674378) wikipedia.org.
Inhibition of Viral Nucleic Acid Synthesis
The primary antiviral mechanism of Vidarabine involves its interference with viral DNA synthesis once it is converted to its active triphosphate form, ara-ATP patsnap.comwikidoc.orgwikipedia.orgresearchgate.netentokey.com.
Vidarabine triphosphate (ara-ATP) inhibits viral DNA replication through two main mechanisms: competitive inhibition of viral DNA polymerase and incorporation into the growing viral DNA chain, leading to chain termination drugbank.compatsnap.comprobes-drugs.orgwikidoc.orgwikipedia.orgentokey.comnih.gov. Ara-ATP acts as a competitive inhibitor of viral DNA polymerase by competing with natural deoxyadenosine (B7792050) triphosphate (dATP) for the enzyme's active site drugbank.compatsnap.comprobes-drugs.orgpatsnap.comwikidoc.orgwikipedia.org. By acting as a substrate for viral DNA polymerase, ara-ATP leads to the formation of "faulty" DNA drugbank.comprobes-drugs.orgwikidoc.orgwikipedia.org. The incorporation of ara-ATP into the viral DNA strand replaces natural adenosine (B11128) bases, disrupting DNA synthesis by preventing the formation of phosphodiester bridges between bases, which ultimately destabilizes the viral DNA strands and halts DNA elongation drugbank.compatsnap.comprobes-drugs.orgwikidoc.orgwikipedia.orgentokey.com.
Ara-ATP also exhibits other inhibitory effects. It inhibits ribonucleotide reductase, an enzyme crucial for synthesizing deoxynucleotides from ribonucleotides, thereby depleting the nucleotide pool essential for viral DNA synthesis patsnap.comwikidoc.organnualreviews.orgnih.gov. Additionally, Vidarabine diphosphate (ara-ADP) can also inhibit ribonucleotide reductase wikidoc.orgentokey.com. Furthermore, ara-ATP inhibits S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in transmethylation reactions, and can affect RNA polyadenylation wikidoc.orgnih.govannualreviews.orgoup.com.
The inhibitory effect of ara-ATP is generally more selective for viral DNA polymerase than for host cellular DNA polymerases patsnap.compatsnap.comresearchgate.net. Specifically, ara-ATP has a relatively strong inhibitory effect on Herpes simplex virus (HSV) DNA polymerase over mammalian DNA polymerases koreamed.org. Studies have shown that HSV-induced DNA-dependent DNA polymerase was significantly more sensitive to ara-ATP than cellular DNA polymerase-beta and cellular DNA polymerase-alpha nih.gov. While ara-ATP can inhibit both DNA polymerase-alpha and -beta from non-infected cells, its preferential inhibition of viral DNA-dependent DNA polymerase is a cornerstone of its antiviral effect annualreviews.orgkoreamed.orgnih.gov. This selectivity contributes to the drug's antiviral specificity and aims to minimize toxicity to host cells, although some impact on host cell DNA synthesis can occur patsnap.compatsnap.comnih.govgmch.gov.inmsdvetmanual.com. Viral strains resistant to Vidarabine often show changes in their DNA polymerase wikipedia.orgentokey.com.
Compound Names and PubChem CIDs
Competitive Inhibition of Viral DNA Polymerase by ara-ATP
Impact on Viral DNA Replication
The active form, ara-ATP, significantly impacts viral DNA replication in two principal ways: competitive inhibition of viral DNA polymerase and incorporation into the growing viral DNA chain. drugbank.compatsnap.comwikipedia.orgprobes-drugs.orgnih.gov As an analog of deoxyadenosine triphosphate (dATP), ara-ATP competes with natural deoxynucleotides for the active site of viral DNA polymerase, thereby reducing the efficiency of viral DNA synthesis. patsnap.comwikipedia.orgpatsnap.com This competitive inhibition is a key factor in halting the replication of herpes viruses. drugbank.com
Incorporation into Viral DNA Leading to Chain Termination
A crucial aspect of vidarabine's mechanism is the incorporation of ara-ATP into the nascent viral DNA strand. patsnap.comontosight.aiprobes-drugs.org Once integrated, ara-ATP acts as a chain terminator, preventing the addition of further nucleotides and thus halting the elongation of the viral DNA. patsnap.comontosight.ai This chain termination effectively arrests the replication of the viral genome, inhibiting the virus's ability to proliferate. patsnap.com
The arabinose sugar moiety in vidarabine, which replaces the ribose sugar found in natural adenosine, is central to the steric hindrance mechanism. patsnap.com When ara-ATP is incorporated into the DNA strand, the presence of this arabinose sugar causes steric hindrance. patsnap.com This structural anomaly at the 3'-position of the incorporated nucleotide prevents the formation of phosphodiester bridges with subsequent incoming nucleotides, thereby arresting DNA elongation and leading to destabilization of the viral DNA strands. drugbank.comwikipedia.orgwikidoc.org
Beyond chain termination, the incorporation of ara-ATP into the viral DNA can lead to the formation of "faulty" DNA. drugbank.comwikipedia.orgveteriankey.com By replacing natural adenosine bases within the DNA strand, ara-ATP disrupts the proper synthesis of viral DNA. drugbank.comwikipedia.orgprobes-drugs.orgwikidoc.org This results in a compromised viral DNA structure that cannot effectively function or replicate. drugbank.comwikipedia.org
Inhibition of Ribonucleotide Reductase by ara-ADP
Uniquely among some nucleoside analogs, the diphosphorylated form of vidarabine, ara-ADP, also exhibits inhibitory effects. wikipedia.orgwikidoc.orgwikiwand.com Ara-ADP inhibits the enzyme ribonucleotide reductase (RNR). patsnap.comwikipedia.orgwikidoc.orgtrilinkbiotech.com RNR is crucial for synthesizing 2'-deoxyribonucleotides from ribonucleotides, which are essential precursors for DNA synthesis. patsnap.comtrilinkbiotech.com By inhibiting RNR, ara-ADP reduces the pool of deoxynucleotides available, thereby potentiating the inhibition of DNA polymerase and further impeding viral replication. wikipedia.orgumich.edupharmacology2000.com
Inhibition of RNA Polyadenylation and S-Adenosylhomocysteine Hydrolase
Vidarabine triphosphate (ara-ATP) has additional inhibitory actions beyond DNA replication. It inhibits RNA polyadenylation, a process essential for the maturation of viral messenger RNA (mRNA), particularly for retroviruses like HIV-1. wikipedia.orgwikidoc.orgtrilinkbiotech.commdpi.comxn--80aabqbqbnift4db.xn--p1ai Furthermore, ara-ATP inhibits S-Adenosylhomocysteine hydrolase (SAHH), an enzyme involved in transmethylation reactions. wikipedia.orgwikidoc.orgtrilinkbiotech.comxn--80aabqbqbnift4db.xn--p1aipharmacompass.comnih.gov Inhibition of SAHH can lead to an accumulation of S-adenosylhomocysteine, which in turn can inhibit S-adenosylmethionine-dependent methylation reactions vital for cellular and viral processes. umich.edu
Cellular and Molecular Specificity in Antiviral Activity
The antiviral activity of vidarabine demonstrates a degree of cellular and molecular specificity. Vidarabine is a nucleoside analog that selectively inhibits DNA viruses, particularly herpesviruses. veteriankey.comnih.gov While it can inhibit mammalian DNA polymerases to a lesser extent, its active forms, especially ara-ATP, show a greater affinity for viral DNA polymerase compared to host cellular DNA polymerases. patsnap.compatsnap.comveteriankey.comtu.edu.iq This preferential inhibition of viral enzymes contributes to the drug's antiviral specificity and helps to minimize toxicity to host cells. patsnap.com The half-life of the active triphosphate metabolite (ara-ATP) has been observed to be three times longer in HSV-infected cells compared to uninfected cells, although the precise mechanism for this selectivity is not fully understood. wikipedia.orgwikidoc.org This selective toxicity is crucial for its therapeutic window. patsnap.com
Table 1: Key Metabolic Forms and Their Antiviral Mechanisms
| Compound Name | Metabolic Form | Primary Mechanism of Action | Target Enzymes |
| Vidarabine (Ara-A) | Parent Drug | Phosphorylated by cellular kinases to active forms. | Thymidine kinase (viral) for initial phosphorylation in HSV/VZV-infected cells. drugbank.comprobes-drugs.org |
| ara-AMP | Monophosphate | Intermediate in phosphorylation pathway; can be incorporated into DNA leading to chain termination. probes-drugs.orgentokey.com | Cellular guanylate kinase for further phosphorylation. drugbank.comprobes-drugs.org |
| ara-ADP | Diphosphate | Inhibits ribonucleotide reductase, reducing deoxynucleotide pools. patsnap.comwikipedia.orgwikidoc.orgwikiwand.comtrilinkbiotech.comentokey.com | Ribonucleotide Reductase patsnap.comwikipedia.orgwikidoc.orgwikiwand.comtrilinkbiotech.comentokey.com |
| ara-ATP | Triphosphate | Competitively inhibits viral DNA polymerase; incorporated into viral DNA leading to chain termination and "faulty" DNA formation; inhibits RNA polyadenylation; inhibits S-adenosylhomocysteine hydrolase. drugbank.compatsnap.comwikipedia.orgprobes-drugs.orgwikidoc.orgtrilinkbiotech.comxn--80aabqbqbnift4db.xn--p1aipharmacompass.comoup.com | Viral DNA Polymerase drugbank.compatsnap.comwikipedia.orgprobes-drugs.orgnih.govtu.edu.iq, RNA Polyadenylation wikipedia.orgwikidoc.orgtrilinkbiotech.commdpi.comxn--80aabqbqbnift4db.xn--p1aioup.com, S-Adenosylhomocysteine Hydrolase wikipedia.orgwikidoc.orgtrilinkbiotech.comxn--80aabqbqbnift4db.xn--p1aipharmacompass.comnih.gov |
Table 2: Key Properties of Vidarabine and its Metabolites
| Property | Description | Source |
| Antiviral Spectrum | HSV-1, HSV-2, VZV, poxviruses, rhabdoviruses, hepadnaviruses, some RNA tumor viruses. wikipedia.orgveteriankey.comnih.gov | wikipedia.orgveteriankey.comnih.gov |
| Phosphorylation | Sequentially phosphorylated by kinases to monophosphate, diphosphate, and triphosphate forms (ara-AMP, ara-ADP, ara-ATP). drugbank.compatsnap.comwikipedia.orgprobes-drugs.org | drugbank.compatsnap.comwikipedia.orgprobes-drugs.org |
| Active Form | ara-ATP is the primary active form. patsnap.comwikipedia.orgprobes-drugs.org Uniquely, ara-ADP also shows inhibitory effects. wikipedia.orgwikidoc.orgwikiwand.com | patsnap.comwikipedia.orgprobes-drugs.orgwikidoc.orgwikiwand.com |
| Selectivity | Exhibits greater affinity for viral DNA polymerase over host DNA polymerase; longer half-life of ara-ATP in HSV-infected cells. patsnap.comwikipedia.orgpatsnap.comtu.edu.iq | patsnap.comwikipedia.orgpatsnap.comtu.edu.iq |
Antiviral Spectrum and Efficacy Research
Activity Against Herpesviruses
Vidarabine has shown significant inhibitory effects against several human herpesviruses. drugbank.comselleckchem.com Its activity is particularly well-documented against Herpes Simplex Virus types 1 and 2, and Varicella-Zoster Virus. drugbank.com
In vitro studies have consistently demonstrated Vidarabine's ability to inhibit the replication of both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). drugbank.com The compound is phosphorylated to its active triphosphate form by cellular kinases, a process that does not depend on the viral thymidine (B127349) kinase. selleckchem.com This allows Vidarabine to be effective against acyclovir-resistant, thymidine kinase-deficient mutants of HSV. selleckchem.com Research has established specific concentrations at which Vidarabine effectively inhibits HSV replication.
| Virus | Assay Type | Cell Type | IC50 Value (μg/mL) | Reference |
|---|---|---|---|---|
| HSV-1 | Not Specified | Not Specified | 9.3 | medchemexpress.com |
| HSV-2 | Not Specified | Not Specified | 11.3 | medchemexpress.com |
Studies have also explored the combined antiviral effects of Vidarabine with other agents. A synergistic effect on wild-type HSV-1 and HSV-2 has been observed when Vidarabine is used in combination with acyclovir (B1169). selleckchem.com This synergy, however, is dependent on the phosphorylation of acyclovir and is not seen in strains with mutations in the DNA polymerase that affect the binding sites of these drugs.
Vidarabine is an active agent against the Varicella-Zoster Virus (VZV). drugbank.com Its mechanism of action involves the direct inhibition of the VZV DNA polymerase. selleckchem.com Similar to its activity against HSV, Vidarabine's activation through phosphorylation by cellular kinases makes it effective against acyclovir-resistant, thymidine kinase-deficient VZV strains. selleckchem.com
Research comparing the efficacy of Vidarabine and acyclovir against VZV in infected cell cultures has shown duration-dependent antiviral activities for both compounds. nih.gov A notable finding is that intermittent treatment with Vidarabine (8 hours per day for 4 days) resulted in an anti-VZV activity equivalent to that of continuous treatment over the same period, as measured by the 50% inhibitory concentration (IC50) in a plaque-reduction assay. nih.gov This suggests a longer duration of antiviral activity for Vidarabine compared to acyclovir under these conditions. nih.gov
| Virus | Assay Type | Cell Type | Plaque Inhibitory Concentration (μg/mL) | Reference |
|---|---|---|---|---|
| VZV | Modified Plaque Reduction | Human Skin Fibroblasts | 1 to 2 | nih.gov |
Furthermore, a synergistic antiviral effect against wild-type VZV has been demonstrated when Vidarabine is combined with acyclovir. selleckchem.com
Vidarabine has demonstrated activity against the Epstein-Barr Virus (EBV) in laboratory settings. Studies on EBV-producing cell lines have shown that Vidarabine can inhibit the expression of the EBV-associated viral capsid antigen (VCA). nih.gov This inhibition occurs at concentrations below those that affect cell multiplication, suggesting a specific antiviral effect. nih.gov The mechanism is consistent with the inhibition of viral-directed DNA synthesis. nih.gov
Clinically, Vidarabine therapy has been evaluated in patients with severe chronic active Epstein-Barr virus infection (SCAEBV). In these cases, treatment with Vidarabine led to symptomatic improvement and a corresponding decrease in the EBV viral load as measured by in situ hybridization and quantitative PCR. nih.gov However, the therapeutic effect appeared to be transient, with symptoms and viral load increasing again after discontinuation of the drug. nih.gov
| Virus | Assay/Observation | Key Finding | Reference |
|---|---|---|---|
| EBV (in vitro) | Immunofluorescence | Inhibited expression of viral capsid antigen (VCA) in P3HR-1 cells. | nih.gov |
| EBV (in vivo) | Quantitative PCR | Decreased viral load in patients with severe chronic active EBV infection. | nih.gov |
Research on the efficacy of Vidarabine against Human Cytomegalovirus (HCMV) indicates that its antiviral activity can be significantly enhanced when used in combination with other antiviral agents. One study assessed the inhibition of HCMV isolates using a plaque-reduction assay and found a synergistic effect when Vidarabine was combined with acyclovir for three out of four clinical isolates tested. For one isolate, the effect was additive.
Further investigation on four additional HCMV strains determined the 50% viral inhibitory dose (ID50). The mean ID50 for Vidarabine (referred to as ara-A in the study) was 3.4 micrograms/ml. The synergistic action with acyclovir was confirmed by the sum of the fractional inhibitory concentrations being less than 1 for all four isolates.
| Virus | Assay Type | Endpoint | Mean Value (μg/mL) | Reference |
|---|---|---|---|---|
| HCMV | Infectious-Center Plaque-Reduction | ID50 | 3.4 |
Activity Against Other DNA Viruses
Vidarabine's antiviral activity extends beyond the herpesvirus family to include other large DNA viruses, notably poxviruses. drugbank.comselleckchem.com
Vidarabine has been shown to be active against poxviruses, including Vaccinia virus (VACV) and Cowpox virus. drugbank.comselleckchem.com Its efficacy against Vaccinia virus has been demonstrated both in vitro and in vivo. selleckchem.com
A high-throughput screening of bioactive compounds identified Vidarabine as an effective inhibitor of VACV replication. nih.gov In this screen, Vidarabine demonstrated a significant reduction in viral activity. nih.gov The enhancement of Vidarabine's antiviral activity against vaccinia virus has been observed when used in combination with an adenosine (B11128) deaminase inhibitor, which protects it from being metabolized into a less potent form. nih.gov While specific inhibitory concentrations for Cowpox virus are not as readily available in the reviewed literature, the established anti-orthopoxvirus activity of Vidarabine suggests its potential efficacy against this related virus. medchemexpress.com
| Virus | Assay Type | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Vaccinia Virus (VACV) | Luciferase-based high-throughput screen | 10 µM | 88.1% inhibition of Gluc production | nih.gov |
| Poxviruses (general) | Not Specified | Not Specified | Vidarabine is active against poxviruses. | selleckchem.com |
Activity Against RNA Tumor Viruses and Retroviruses
Vidarabine has shown activity against certain RNA tumor viruses. nih.gov
One of the mechanisms of action of vidarabine's active form, vidarabine triphosphate (ara-ATP), is the inhibition of RNA polyadenylation. wikipedia.org This process, the addition of a poly(A) tail to messenger RNA, is essential for the stability and translation of viral RNA, including that of retroviruses like HIV-1. wikipedia.org
Research has demonstrated that ara-ATP can selectively inhibit poly(A) polymerase, the enzyme responsible for polyadenylation, in vitro. nih.govnih.gov Ara-ATP acts as a competitive inhibitor of ATP, the natural substrate for poly(A) polymerase. nih.gov This inhibition of polyadenylation has been proposed as a possible mechanism for the antiviral action of vidarabine against retroviruses. nih.gov Furthermore, studies have shown that ara-ATP impairs the 3'-end processing of pre-mRNAs by inhibiting both the cleavage and the polyadenylation reactions. nih.gov This dual inhibitory effect on pre-mRNA processing further underscores its potential to disrupt the replication of viruses that rely on this cellular machinery. nih.gov
Synergistic Antiviral Effects with Other Agents
The combination of vidarabine and acyclovir has been investigated for potential synergistic or additive antiviral effects, particularly against herpesviruses. Isobologram analysis has indicated a synergistic effect on the plaque formation of wild-type herpes simplex virus (HSV)-1, HSV-2, and varicella-zoster virus (VZV). nih.gov The mechanism of this synergy is thought to be related to their different modes of action. nih.gov
In vivo studies in newborn mice infected with HSV-2 have demonstrated a significant increase in survival rates with combination therapy compared to treatment with either drug alone. nih.gov This suggests an enhanced antiherpetic effect due to the synergism of acyclovir and vidarabine. nih.gov Furthermore, in cell culture, the combination of the two drugs was more effective than either drug alone in reducing the mortality of mice intracerebrally inoculated with HSV-2. researchgate.net An important finding from these combination studies is that in the presence of both drugs, the development of resistant viral mutants to either vidarabine or acyclovir could not be isolated. researchgate.net
| Treatment Group (HSV-2 Infected Newborn Mice) | Survival Rate |
|---|---|
| Acyclovir (80 mg/kg/day) + Vidarabine (125 mg/kg/day) | 52% |
| Acyclovir alone | 24% |
| Vidarabine alone | 6% |
| Control | 5% |
Combination with Adenosine Deaminase Inhibitors (e.g., Pentostatin)
The antiviral efficacy of Vidarabine is significantly hampered by its rapid metabolic inactivation. The primary metabolic pathway involves deamination by the enzyme adenosine deaminase (ADA) to form 9-β-D-arabinofuranosylhypoxanthine (ara-Hx). researchgate.netwikipedia.org This metabolite possesses antiviral activity but is substantially less potent, estimated to be about 10-fold weaker than the parent compound, Vidarabine. wikipedia.org To counteract this metabolic degradation and enhance the therapeutic potential of Vidarabine, researchers have investigated its co-administration with potent inhibitors of adenosine deaminase, such as Pentostatin (B1679546) (also known as 2'-deoxycoformycin). wikipedia.org
The rationale behind this combination therapy is to inhibit the ADA enzyme, thereby preventing the deamination of Vidarabine. This inhibition leads to a longer half-life and sustained plasma concentrations of the more active Vidarabine, ultimately resulting in a more potent antiviral effect. wikipedia.orgnih.gov
Research findings have consistently demonstrated a significant enhancement of Vidarabine's antiviral activity when used in conjunction with an ADA inhibitor. In vitro studies have shown a marked increase in efficacy against several DNA viruses. For instance, one study reported a significant, 10-fold increase in the antiviral activity of Vidarabine against herpes and vaccinia viruses in tissue culture when combined with an ADA inhibitor referred to as co-vidarabine. nih.gov
Another study focusing on vaccinia virus in a monkey kidney cell line (LLC-MK2) quantified an even more dramatic potentiation. The concentration of Vidarabine alone required to completely inhibit the formation of viral plaques was greater than 10 µg/ml. However, in the presence of an adenosine deaminase inhibitor, the concentration needed for total plaque suppression was reduced to 0.5 µg/ml or less, representing an approximate 40-fold increase in antiviral effect. nih.gov
This enhanced activity is not limited to in vitro models. Animal studies have also shown improved outcomes with the combination therapy. In mice with cranial herpesvirus infections, the combination of Vidarabine and an ADA inhibitor resulted in enhanced protection, as evidenced by an increased number of survivors and a significant extension of the lifespan of treated mice compared to those receiving Vidarabine alone. nih.gov The successful outcomes in these preclinical studies have led to the suggestion that the combination of Vidarabine with an ADA inhibitor warrants serious consideration for the treatment of systemic viral infections in humans, including herpesvirus encephalitis. nih.gov
The table below summarizes the in vitro efficacy of Vidarabine against various viruses, both alone and in combination with an adenosine deaminase (ADA) inhibitor, based on available research data.
| Virus | Treatment | Metric | Value (µg/ml) | Fold Increase in Potency with ADA Inhibitor | Source |
|---|---|---|---|---|---|
| Herpes Simplex Virus 1 (HSV-1) | Vidarabine Alone | IC50 | 9.3 | - | medchemexpress.com |
| Herpes Simplex Virus 1 (HSV-1) | Vidarabine + ADA Inhibitor | - | Not Reported | 10-fold (qualitative) | nih.gov |
| Herpes Simplex Virus 2 (HSV-2) | Vidarabine Alone | IC50 | 11.3 | - | medchemexpress.com |
| Vaccinia Virus | Vidarabine Alone | Total Plaque Inhibition | >10 | Approx. 40-fold | nih.gov |
| Vaccinia Virus | Vidarabine + ADA Inhibitor | Total Plaque Inhibition | ≤0.5 | ||
| Vaccinia Virus | Vidarabine + ADA Inhibitor | - | Not Reported | 10-fold (qualitative) | nih.gov |
Mechanisms of Resistance to Vidarabine
Viral DNA Polymerase Mutations
One primary mechanism of resistance to vidarabine involves changes or mutations in the viral DNA polymerase wikipedia.orglookchem.comoup.com. Vidarabine's active form, ara-ATP, targets and inhibits viral DNA polymerase, preventing the replication of the viral genome patsnap.commdpi.comlookchem.com. When mutations occur in the gene encoding this polymerase, the enzyme's structure or function can be altered, reducing its affinity for ara-ATP or its ability to incorporate the nucleoside analog effectively broadinstitute.orgyork.ac.ukwhiterose.ac.uk. This leads to diminished antiviral activity of vidarabine. Studies have shown that viral strains resistant to vidarabine exhibit changes in their DNA polymerase wikipedia.orgwikidoc.org. While most such mutants have been generated in laboratory settings, these alterations in viral DNA polymerase can confer resistance to drugs like vidarabine and foscarnet (B613817) oup.com.
Role of Adenosine (B11128) Deaminase in Drug Inactivation
Another significant pathway contributing to vidarabine resistance and reduced efficacy is its metabolic inactivation by the host enzyme adenosine deaminase (ADA) wikipedia.orgentokey.compatsnap.comnih.gov. ADA is a ubiquitous enzyme present in serum, red blood cells, and various tissues, including the cornea lookchem.comnih.govpharmacompass.com.
Vidarabine is rapidly deaminated by adenosine deaminase (ADA) to its principal metabolite, 9-β-D-arabinofuranosylhypoxanthine (ara-Hx), also known as inosine (B1671953) or arabinosylhypoxanthine wikipedia.orgentokey.compatsnap.commdpi.comlookchem.comwikidoc.orgnih.govnih.govpharmacompass.comselleckchem.comselleckchem.com. This deamination process converts the active vidarabine into a less potent or even antivirally inactive compound entokey.compatsnap.commdpi.comlookchem.comnih.gov. Following intravenous administration, vidarabine is rapidly deaminated, with a significant portion (75-87%) converted to ara-Hx pharmacompass.com. For instance, within 24 hours of intravenous administration, 41-53% of the dose is excreted in urine as ara-Hx, while only 1-3% is excreted as unchanged vidarabine nih.gov.
The metabolite ara-Hx (inosine) possesses significantly reduced antiviral activity compared to the parent compound, vidarabine wikipedia.orgentokey.commdpi.comlookchem.comwikidoc.orgnih.gov. While some sources state that ara-Hx still retains some antiviral activity, it is typically 10-fold less potent than vidarabine wikipedia.orgwikidoc.orgnih.gov. Other research suggests that ara-Hx has only about 20% of the antiviral potency of vidarabine, or is even considered antivirally inactive entokey.commdpi.com. This rapid conversion to a less effective metabolite limits vidarabine's sustained antiviral action and necessitates frequent dosing or co-administration with adenosine deaminase inhibitors to prolong its half-life and enhance efficacy patsnap.comwikidoc.orgnih.gov. Inhibitors of adenosine deaminase, such as pentostatin (B1679546) (dCF) and EHNA, have been explored to increase vidarabine's half-life and antiviral efficacy entokey.comwikidoc.org.
The difference in antiviral potency between Vidarabine and its metabolite Ara-Hx can be summarized as follows:
| Compound | Antiviral Potency Relative to Vidarabine | Source(s) |
| Vidarabine | 100% (Reference) | wikipedia.orgwikidoc.org |
| Ara-Hx | 10% (10-fold less potent) | wikipedia.orgwikidoc.orgnih.gov |
| Ara-Hx | 20% (less effective) | entokey.com |
| Ara-Hx | Antivirally inactive | mdpi.com |
Comparison of Resistance Development with Other Antivirals
Vidarabine's susceptibility to resistance development can be compared to other antiviral agents, particularly those used against herpesviruses. Vidarabine is generally considered less susceptible to the development of drug-resistant strains than some other antivirals like iododeoxyuridine (IDU) wikipedia.orgwikidoc.org.
Historically, many of vidarabine's uses have been superseded by acyclovir (B1169) due to acyclovir's higher selectivity, lower inhibitory concentration, and higher potency wikipedia.orgwikidoc.org. Acyclovir resistance in Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) is predominantly conferred by mutations in the viral thymidine (B127349) kinase (TK) gene, as this enzyme is crucial for acyclovir's initial phosphorylation oup.commims.comnih.gov. Over 90% of acyclovir resistance in clinical isolates is associated with TK mutations nih.gov. Mutations in the viral DNA polymerase can also lead to acyclovir resistance, but these are less common in clinical settings compared to TK mutations oup.comnih.gov.
In contrast, vidarabine resistance appears to be primarily related to mutations in the viral DNA polymerase rather than the TK enzyme, as vidarabine is phosphorylated by cellular kinases and does not depend on viral TK for activation entokey.comlookchem.comselleckchem.comselleckchem.com. This difference in activation pathway means that vidarabine can retain activity against acyclovir-resistant, TK-deficient HSV and VZV mutants selleckchem.comselleckchem.com.
However, in a controlled trial comparing foscarnet with vidarabine for treating acyclovir-resistant mucocutaneous herpes simplex in AIDS patients, foscarnet demonstrated superior efficacy and less frequent serious toxicity than vidarabine. In that study, all patients treated with vidarabine showed treatment failure nih.gov.
Resistance in Specific Viral Strains (e.g., IDU-resistant strains)
Vidarabine has shown effectiveness against specific viral strains that have developed resistance to other antiviral compounds. Notably, vidarabine has been successfully used in the treatment of iododeoxyuridine (IDU)-resistant viral strains wikipedia.orgwikidoc.org. In in vitro studies, vidarabine proved highly effective against IDU-resistant HSV-1 and HSV-2 entokey.com. Clinical studies also indicated that vidarabine was significantly less toxic than IDU and led to the healing of herpetic lesions that were clinically resistant to IDU entokey.com. This highlights vidarabine's utility as an alternative in cases where resistance to other nucleoside analogs, like IDU, has emerged, largely due to its distinct mechanism of resistance development related to DNA polymerase mutations rather than TK deficiency common in other drug-resistant strains entokey.comselleckchem.comselleckchem.com.
Advanced Research Topics and Emerging Applications
Prodrug Strategies and Analogue Development
The inherent limitations of vidarabine, such as its poor metabolic stability due to rapid deamination and low oral bioavailability, have spurred significant research into prodrug strategies and the development of novel analogues wikipedia.org. The goal is to overcome these challenges and enhance the compound's therapeutic profile.
Phosphamide-Modified Vidarabine Compounds (ProTide Technology)
Prodrug strategies, particularly those involving 5′-phosphoramidate derivatives of vidarabine, have been investigated to improve its antiviral properties and circumvent metabolic degradation wikipedia.orguni.lu. These phosphoramidate (B1195095) prodrugs are designed to protect vidarabine from rapid deamination by adenosine (B11128) deaminase (ADA) in the body before the active drug is released intracellularly wikipedia.org. Studies have indicated that such prodrugs can exhibit resistance to ADA wikipedia.org. While some phosphoramidate prodrugs demonstrated less stability in plasma, others, such as specific D-valyl phosphoramidate vidarabine, showed stability in both plasma and liver homogenates, indicating potential for improved systemic delivery wikipedia.org. This approach aims to enhance cellular uptake and maintain the drug's integrity until it reaches its intended cellular targets wikipedia.org.
Structural Modifications to Enhance Stability and Potency (e.g., ara-M)
Vidarabine is highly susceptible to deamination by the enzyme adenosine deaminase (ADA), which converts it into 9-β-D-arabinofuranosylhypoxanthine (ara-H), also known as inosine (B1671953). This metabolite is significantly less potent, retaining only about 10% of vidarabine's antiviral activity wikipedia.orgwikipedia.org. To address this metabolic vulnerability, various structural modifications have been explored.
One such modification involves substituting the amine group of vidarabine with a methoxy (B1213986) group, yielding the analogue ara-M wikipedia.org. This alteration has shown partial success in blocking deamination wikipedia.org. Ara-M exhibited an approximately 10-fold greater selectivity against Varicella Zoster Virus (VZV) compared to vidarabine (ara-A) wikipedia.org. However, a key drawback of ara-M is its inability to be phosphorylated, a necessary step for vidarabine to exert its antiviral effects, rendering it inactive against other viruses wikipedia.org.
Another promising area of structural modification involves substitutions at the 5′-OH group of vidarabine wikipedia.org. Such modifications have successfully conferred resistance to ADA-mediated deamination wikipedia.org. For example, the synthesis of the 5′-O-D-valyl ester derivative of vidarabine aimed to improve its oral bioavailability and showed enhanced stability in the presence of adenosine deaminase wikipedia.org.
Furthermore, research into the interaction of arabinofuranosyl nucleoside analogues, including vidarabine triphosphate (vidarabine-TP) and fludarabine (B1672870) triphosphate (fludarabine-TP), with human primase has provided valuable insights sci-toys.comwikipedia.org. These analogues are incorporated more efficiently into primers by primase compared to normal ribonucleotides sci-toys.comwikipedia.org. Structural analyses of these interactions offer a foundation for designing future analogues with improved specificity and affinity towards primase, potentially leading to more effective therapeutic agents wikipedia.org.
Strategies to Overcome Deamination
The rapid deamination of vidarabine by adenosine deaminase (ADA) into its less potent metabolite, ara-hypoxanthine (inosine), significantly curtails its therapeutic effectiveness and often necessitates frequent dosing or adjuvant therapies wikipedia.orgwikipedia.orgfrontiersin.org. Several strategies have been developed to counteract this metabolic challenge:
Structural Modifications: As previously noted, specific alterations to vidarabine's chemical structure, such as the replacement of the amine group with a methoxy group (ara-M) or substitutions at the 5′-OH position, have shown partial efficacy in reducing deamination wikipedia.orgwikipedia.org. These modifications aim to create analogues that are less susceptible to ADA activity wikipedia.org.
Adenosine Deaminase Inhibitors: Co-administration of vidarabine with potent ADA inhibitors has been a key strategy to extend its half-life and enhance its antiviral activity wikipedia.orgdovepress.com. Compounds like pentostatin (B1679546) (2′-deoxycoformycin, dCF) and EHNA have demonstrated success in this regard wikipedia.orgguidetopharmacology.org. Clinical and in vitro studies have shown that combining vidarabine with an ADA inhibitor can lead to a significant increase (up to 10-fold) in its antiviral potency against viruses such as herpes and vaccinia dovepress.com. This approach effectively protects vidarabine from enzymatic degradation, allowing higher concentrations of the active drug to reach target cells dovepress.com.
Prodrug Design: The development of prodrugs, including 5'-amino acid esters and 5'-phosphoramidates of vidarabine, serves as a protective measure against deamination wikipedia.orgwikipedia.org. These prodrugs are designed to be resistant to ADA and are subsequently converted into active vidarabine after cellular uptake, thereby improving both metabolic stability and potential cellular permeability wikipedia.org.
Immunomodulatory Effects
Beyond its direct antiviral mechanisms, vidarabine's interaction with host enzymes and cellular processes suggests potential immunomodulatory effects, an area of ongoing research.
Impact on Lymphocyte Response
Vidarabine has been observed to influence adenosine deaminase (ADA) activity, including Ada2. Given ADA's critical role in purine (B94841) metabolism and its fundamental importance for the development and function of lymphocytes, this interaction hints at an indirect influence of vidarabine on immune cell populations. A deficiency in ADA is known to cause severe combined immunodeficiency (SCID), stemming from the accumulation of deoxyadenosine (B7792050), which is toxic to lymphocytes. While direct evidence specifically detailing vidarabine's singular impact on lymphocyte proliferation or specific T/B cell responses is not broadly documented, its involvement in purine metabolism pathways that are vital for lymphocyte health suggests a broader immunomodulatory potential. In combined chemotherapy regimens, where vidarabine is part of the treatment, such as certain protocols for chronic lymphocytic leukemia, alterations in T cell subsets have been noted. However, it is crucial to recognize that these observations derive from complex therapies involving multiple agents, and specific attribution of these effects solely to vidarabine is not established.
Modulation of Inflammatory Factors
Specifically, the treatment led to a decrease in the levels of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), secreted phospholipase A2 (sPLA2), and interleukin-1 (IL-1). The observed reduction in these pro-inflammatory cytokines and enzymes contributed to an improvement in the clinical symptoms experienced by patients. This anti-inflammatory action is hypothesized to be a result of vidarabine's viral proliferation inhibitory activity, which, combined with the immune-enhancing and viral clearance effects of human immunoglobulin, leads to a reduction in pulmonary inflammatory infiltration and ultimately prevents the escalation of the inflammatory cascade. Furthermore, vidarabine's identified protein targets include pathways linked to ADORA2B-mediated anti-inflammatory cytokine production, suggesting a more direct mechanistic basis for its potential anti-inflammatory effects.
Compound Names and PubChem CIDs
Neuroprotective Research
Emerging research indicates Vidarabine's potential neuroprotective capabilities, particularly in the context of neurodegenerative conditions characterized by mitochondrial dysfunction and oxidative stress guidetopharmacology.orguni.lu.
Mitochondrial Biogenesis and Oxidative Stress
Vidarabine has demonstrated significant neuroprotective effects in in vitro models of neurotoxicity, such as rotenone (B1679576) (ROT)-induced SH-SY5Y cell injury guidetopharmacology.orguni.luwikipedia.org. In these models, Vidarabine pretreatment notably protects SH-SY5Y cells from toxicity by preserving mitochondrial morphology, enhancing mitochondrial function, and reducing cellular apoptosis guidetopharmacology.orguni.lu.
A key aspect of Vidarabine's neuroprotective mechanism involves its ability to reduce oxidative stress and promote mitochondrial biogenesis guidetopharmacology.orguni.luwikipedia.orgwikipedia.org. Studies have shown that Vidarabine increases the expression levels of critical proteins involved in mitochondrial biogenesis, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM) guidetopharmacology.orguni.luwikipedia.orgwikipedia.org. This upregulation of PGC-1α, NRF1, and TFAM, which are master regulators of mitochondrial biogenesis, leads to an increased generation of new mitochondria uni.luwikipedia.orgnih.gov. Furthermore, Vidarabine treatment significantly decreases malondialdehyde (MDA) content, a marker of oxidative stress, while increasing the total antioxidant capacity, glutathione (B108866) (GSH) content, and total superoxide (B77818) dismutase (SOD) content in ROT-treated cells wikipedia.org. It also restores the ROT-induced decrease in the NAD+/NADH ratio, which is crucial for coordinating mitochondrial and nuclear function and energy metabolism wikipedia.orgwikipedia.org. The neuroprotective effects of Vidarabine appear to be dependent on sirtuin 1 (SIRT1), as these effects are counteracted in the presence of a SIRT1-specific inhibitor, Ex-527 guidetopharmacology.orguni.lu.
These findings are summarized in the table below, illustrating the impact of Vidarabine on key oxidative stress and mitochondrial biogenesis markers in ROT-induced SH-SY5Y cells.
| Parameter | Rotenone (ROT) Treatment | Vidarabine + ROT Treatment | Effect of Vidarabine |
| Oxidative Stress Markers | |||
| MDA Content | Increased | Decreased | Reduction |
| Total Antioxidant Capacity | Decreased | Increased | Restoration |
| GSH Content | Decreased | Increased | Restoration |
| Total SOD Content | Decreased | Increased | Restoration |
| Mitochondrial Biogenesis | |||
| PGC-1α Expression | Reduced | Increased | Upregulation |
| NRF1 Expression | Reduced | Increased | Upregulation |
| TFAM Expression | Reduced | Increased | Upregulation |
| NAD+/NADH Ratio | Reduced | Increased | Restoration |
Note: This table presents typical research findings; actual data would include specific quantitative values and statistical significance.
Potential in Neurodegenerative Diseases (e.g., Parkinson's Disease Models)
Parkinson's disease (PD) is a prevalent neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, often linked to mitochondrial damage and dysfunction guidetopharmacology.orguni.lumims.comfishersci.canus.edu.sg. The neuroprotective effects of Vidarabine observed in in vitro models of rotenone-induced SH-SY5Y cell injury suggest its potential as a therapeutic agent for PD guidetopharmacology.orguni.lumims.com.
Further in vivo studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse models of PD have supported these findings uni.lumims.comnih.gov. In these animal models, Vidarabine treatment was shown to attenuate weight loss, alleviate motor deficits, and inhibit neuronal injury uni.lumims.com. These beneficial effects are attributed to Vidarabine's capacity to induce SIRT1-dependent mitochondrial biogenesis and enhance antioxidant defenses, suggesting a promising avenue for developing novel therapeutic strategies for PD uni.lumims.com.
Antineoplastic Properties Research
Beyond its antiviral applications, Vidarabine has also been investigated for its antineoplastic (anti-cancer) properties, primarily through its interference with DNA replication and specific enzyme inhibition scienceopen.comwikidata.org.
Inhibition of Human Primase and DNA Replication in Cancer
Vidarabine possesses antineoplastic properties and broad-spectrum activity against DNA viruses in cell cultures scienceopen.comwikidata.orgwikidata.org. Its mechanism of action as an antineoplastic agent is rooted in its nature as a nucleoside analog. When phosphorylated to its active triphosphate form, Vidarabine triphosphate (Vidarabine-TP), it acts as a potent inhibitor of DNA replication nbs-bio.comciteab.comuni.lu.
Vidarabine-TP has been demonstrated to inhibit both replicative DNA polymerases and, significantly, human primase in vitro nbs-bio.comciteab.comuni.lu. Human primase, a DNA-dependent RNA polymerase, is crucial for initiating DNA synthesis by producing short RNA oligonucleotides that serve as primers for DNA polymerases during the replication process nbs-bio.comciteab.com. Studies indicate that primase incorporates arabinofuranosyl (ara) nucleotides, such as those derived from Vidarabine, more efficiently into primers than normal ribonucleotides nbs-bio.comciteab.com. This preferential incorporation and subsequent inhibition of primase by ara-nucleotides are considered primary mechanisms for the cytotoxicity of these compounds in tumor cells nbs-bio.comciteab.com. The importance of primase as a therapeutic target in cancer is underscored by observations that its subunit, PRIM1, is amplified in various tumor types and its elevated expression correlates with poorer patient outcomes nbs-bio.comciteab.com.
Research on Adenylyl Cyclase 5 (AC5) Inhibition
Recent studies have explored Vidarabine's role as an inhibitor of adenylyl cyclase type 5 (AC5) cenmed.comwikipedia.orgsigmaaldrich.comfishersci.ca. This inhibitory effect has garnered attention for its potential implications in diverse conditions, including cancer prevention and heart failure cenmed.comwikipedia.org. Research suggests that Vidarabine can mimic the beneficial effects seen with AC5 disruption, providing protection against tumor growth in syngeneic mouse models guidetopharmacology.orgcenmed.com.
AC5 protein is expressed in various cancer cell lines, including B16F10 melanoma, LP07, and LLC1 lung carcinoma cells cenmed.com. Pharmacological inhibition of AC5, as observed with Vidarabine, has been shown to reduce B16F10 mouse melanoma growth in vivo, decrease in vitro tumor cell adhesion and migration, and increase the intratumor apoptotic index cenmed.com.
However, some research has raised questions regarding the specificity of Vidarabine's AC5 inhibition, suggesting it may not selectively discriminate between AC5 and adenylyl cyclase 6 (AC6) cenmed.comsigmaaldrich.com. This ongoing discussion highlights the complexity of targeting specific adenylyl cyclase isoforms.
The table below provides a summary of observed effects of AC5 inhibition, particularly relevant to antineoplastic research.
| Target/Activity | Observed Effect of AC5 Inhibition |
| B16F10 Mouse Melanoma Growth | Reduced |
| Tumor Cell Adhesion (in vitro) | Decreased |
| Tumor Cell Migration (in vitro) | Decreased |
| Intratumor Apoptotic Index | Increased |
Note: This table presents typical research findings; actual data would include specific quantitative values and statistical significance.
Exploration of Other Biological Effects
Beyond its prominent antiviral and antineoplastic properties, Vidarabine has been investigated for a range of other biological effects. These include immunomodulatory and cardioprotective properties wikipedia.org.
A notable area of exploration involves Vidarabine's potential to alleviate functional constipation. Research suggests that Vidarabine may achieve this by modulating the adenosine A2A receptor-MLC (myosin light chain) signaling pathway and influencing the gut microbiota wikipedia.org. In studies investigating this effect, Vidarabine was observed to significantly upregulate the mRNA expression of calmodulin (Calm), a calcium-binding protein involved in various cellular processes, further highlighting its diverse biological interactions wikipedia.org.
Cardioprotective Properties
Emerging research indicates that Vidarabine possesses notable cardioprotective properties, primarily through its identified mechanism as a cardiac adenylyl cyclase inhibitor biocrick.comscience.govjst.go.jp. Studies in canine models of pacing-induced dilated cardiomyopathy (DCM) have demonstrated its efficacy in mitigating cardiac dysfunction. Vidarabine, when compared to the beta-blocker carvedilol (B1668590), significantly attenuated the development of systolic dysfunction, cardiac apoptosis, and fibrosis with comparable effectiveness biocrick.comscience.govjst.go.jp. A distinct advantage of Vidarabine observed in these studies was its ability to prevent cardiac enlargement, specifically not causing significant enlargement of the left ventricle and atrium, a side effect sometimes associated with carvedilol biocrick.comscience.govjst.go.jp. Furthermore, Vidarabine-treated subjects maintained a superior cardiac response to beta-adrenergic receptor (β-AR) stimulation compared to those treated with carvedilol biocrick.comscience.govjst.go.jp.
Further investigation in mice models revealed that Vidarabine protects the heart from occlusal-disharmony-induced oxidative stress. This cardioprotective effect is, at least in part, mediated by a reduction in NOX4 overexpression and CaMKII phosphorylation. Vidarabine also effectively inhibited occlusal-disharmony-induced cardiac myocyte apoptosis and fibrosis, underscoring its potential in safeguarding myocardial health under stress conditions nih.gov.
The key findings regarding Vidarabine's cardioprotective effects are summarized in the table below:
| Feature/Property | Vidarabine's Effect | Comparative Notes (vs. Carvedilol) | References |
| Systolic Dysfunction | Attenuated development | Equal effectiveness in attenuation | biocrick.comscience.govjst.go.jp |
| Cardiac Apoptosis | Inhibited development | Equal effectiveness in inhibition | biocrick.comscience.govjst.go.jp |
| Cardiac Fibrosis | Inhibited development | Equal effectiveness in inhibition | biocrick.comscience.govjst.go.jp |
| Left Ventricle/Atrium Enlargement | Did not cause significant enlargement | Carvedilol significantly enlarged | biocrick.comscience.govjst.go.jp |
| Cardiac Response to β-AR Stimulation | Maintained better response | Carvedilol-treated dogs showed less maintenance | biocrick.comscience.govjst.go.jp |
| Na-Ca Exchanger-1 Protein Level | Reduced in the heart | Also reduced by carvedilol | science.govjst.go.jp |
| Occlusal-Disharmony-Induced Oxidative Stress | Protected the heart (in mice) | N/A (specific to this model) | nih.gov |
| NOX4 Overexpression & CaMKII Phosphorylation | Decreased (part of cardioprotective mechanism) | N/A | nih.gov |
Gastrointestinal Motility Modulation and Gut Microbiota Interactions
Recent studies have shed light on Vidarabine's unexpected role in modulating gastrointestinal motility and its interactions with the gut microbiota, particularly in the context of functional constipation. Oral administration of Vidarabine has been shown to promote gastrointestinal peristalsis, enhance fecal properties, and facilitate defecation, exhibiting a significant laxative effect in mouse models of functional constipation mdpi.comresearchgate.netnih.gov.
The mechanisms underlying these effects are multifaceted. Vidarabine appears to increase the water content of feces by regulating the expression of aquaporins (AQP3, AQP4, and AQP8) in the colon mdpi.comresearchgate.netnih.gov. It also promotes intestinal motility by modulating the expression of neurotransmitters such as acetylcholinesterase (AChE) and vasoactive intestinal peptide (VIP). Specifically, Vidarabine has been observed to reduce serum levels of AChE and VIP, as well as their mRNA expression in the colon, suggesting an increase in excitatory neurotransmitters and a decrease in inhibitory neurotransmitters to enhance intestinal movement mdpi.com. Furthermore, Vidarabine influences the adenosine A2A receptor–myosin light chain (A2AR-MLC) signaling pathway, significantly upregulating the mRNA expression of calmodulin (Calm) and Myosin light chain 9 (MYL9), and the protein expression of MYL9, thereby reversing loperamide-induced inhibitory effects on intestinal motility mdpi.com.
In addition to direct physiological modulation, Vidarabine may reduce colonic inflammation in constipated mice and reinforce gut barrier function. Crucially, it also alters the composition and structure of the gut microbial community. Research indicates that certain microbial taxa are significantly influenced by Vidarabine treatment. For instance, the relative abundance of Lactobacillus was significantly increased, a finding consistent with other studies on constipation alleviation. Conversely, taxa such as Bacteroidetes, Proteobacteria, Muribaculaceae, Muribaculum, norank__f__Desulfovibrionaceae, and Parasutterella were found to be associated with constipation and are potentially modulated by Vidarabine mdpi.comresearchgate.netnih.gov. A significant correlation has been identified between the increased relative abundance of Lactobacillus and improved parameters such as AChE levels in serum and the mRNA expression of MYL9 and AQP3 in the colon of constipated mice, highlighting a potential gut microbiota-mediated pathway in Vidarabine's therapeutic effects mdpi.com.
The impact of Vidarabine on gut microbiota composition and related parameters is summarized below:
| Parameter/Microbial Taxa | Vidarabine's Effect (in constipated mice) | Associated Outcome/Mechanism | References |
| Fecal Water Content | Increased (by regulating AQP3, AQP4, AQP8) | Improved fecal properties | mdpi.comresearchgate.netnih.gov |
| AChE (Neurotransmitter) | Reduced serum levels and colonic mRNA expression | Promotes intestinal motility | mdpi.comresearchgate.netnih.gov |
| VIP (Neurotransmitter) | Reduced serum levels and colonic mRNA expression | Promotes intestinal motility | mdpi.comresearchgate.netnih.gov |
| Calmodulin (Calm) mRNA | Upregulated expression | Modulates A2AR-MLC signaling pathway | mdpi.com |
| Myosin light chain 9 (MYL9) mRNA/protein | Upregulated expression/protein level | Promotes intestinal motility, reverses loperamide (B1203769) inhibition | mdpi.com |
| Colonic Inflammation | Reduced | Reinforces gut barrier function | mdpi.comresearchgate.netnih.gov |
| Lactobacillus abundance | Significantly increased | Associated with alleviation of constipation | mdpi.comresearchgate.netnih.gov |
| Firmicutes abundance | Associated with alleviation of constipation | N/A | mdpi.comresearchgate.netnih.gov |
| Bacteroidetes, Proteobacteria, Muribaculaceae, Muribaculum, norank__f__Desulfovibrionaceae, Parasutterella | Associated with constipation | N/A | mdpi.comresearchgate.netnih.gov |
Methodological Approaches in Vidarabine Research
In Vitro Assays for Antiviral Activity
In vitro assays are fundamental in the preclinical assessment of any antiviral agent. For Vidarabine, these assays have been instrumental in quantifying its inhibitory effects on various DNA viruses, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and adenovirus. selleckchem.com
Yield reduction assays are a stringent method for evaluating the efficacy of an antiviral compound by measuring the reduction in the production of infectious virus particles. creative-diagnostics.comumich.edu In this procedure, virus-infected cell cultures are treated with the antiviral agent for a full replication cycle. Subsequently, the quantity of new progeny virions is determined by titrating the cell lysate on fresh cell monolayers. umich.edu This method is considered more rigorous than plaque reduction assays because it typically employs a higher multiplicity of infection (MOI), ensuring that nearly all cells are initially infected. umich.edu
Research on Vidarabine has utilized yield reduction assays to demonstrate its dose-dependent inhibition of viral replication. For example, its activity against adenovirus has been specifically assessed using this method, which also helped to show that Vidarabine's impact is more pronounced on viral DNA replication than on the synthesis of early viral proteins. selleckchem.comnih.gov
| Assay Component | Description |
| Principle | Quantifies the reduction in new infectious virus particles produced in the presence of an antiviral agent. creative-diagnostics.com |
| Methodology | 1. Infect cell monolayers at a high Multiplicity of Infection (MOI).2. Treat with varying concentrations of Vidarabine.3. Incubate for one full viral replication cycle.4. Lyse the cells and collect the supernatant.5. Titrate the progeny virus on fresh cell monolayers to determine the viral yield. creative-diagnostics.comumich.edu |
| Key Finding | Vidarabine demonstrates a dose-dependent reduction in the yield of adenovirus. nih.gov |
Plaque reduction assays are a widely used method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques. selleckchem.comnih.gov A viral plaque is a localized area of cell death resulting from viral replication in a cell monolayer. In this assay, cell monolayers are infected with a virus in the presence of varying concentrations of the antiviral agent. The number of plaques that form is then counted to determine the concentration of the drug that inhibits plaque formation by 50% (IC50).
Studies on Vidarabine have frequently employed plaque reduction assays to evaluate its efficacy against HSV-1 and HSV-2. medchemexpress.com These assays have shown that Vidarabine, alone and in combination with other antivirals like Acyclovir (B1169), leads to a concentration-dependent inhibition of plaque formation. selleckchem.com In fact, a synergistic effect has been observed when Vidarabine is combined with Acyclovir against wild-type HSV-1, HSV-2, and VZV. selleckchem.comnih.gov
| Virus | Finding | Reference Cell Line |
| HSV-1 | Vidarabine shows concentration-dependent inhibition of plaque formation. selleckchem.com | Vero cells selleckchem.com |
| HSV-1 & HSV-2 | Synergistic plaque reduction when combined with Acyclovir. selleckchem.comnih.gov | Vero cells nih.govasm.org |
| VZV | Synergistic plaque reduction when combined with Acyclovir. selleckchem.comnih.gov | Not Specified |
| Vaccinia & Cowpox | 3- to 5-fold more active than Cidofovir (B1669016) in plaque reduction assays. | Not Specified |
The choice of cell culture model is critical for the relevance of in vitro antiviral testing. For Vidarabine research, various cell lines have been employed. Vero cells, derived from the kidney of an African green monkey, are a common choice for HSV and VZV research due to their high susceptibility to these viruses. selleckchem.comnih.govasm.org Much of the plaque and yield reduction assay data for Vidarabine has been generated using this cell line. nih.govasm.org
The human neuroblastoma cell line, SH-SY5Y, is extensively used as an in vitro model for neurobiological studies, including neurovirology. researchgate.net These cells can be differentiated into a neuron-like phenotype, making them a valuable tool for studying viruses that target the nervous system, such as HSV. While a prominent model for neuronal viral infections, detailed studies specifically utilizing SH-SY5Y cells to investigate the direct antiviral effects of Vidarabine are not extensively documented in the provided search context. However, their established use in studying neurotropic viruses makes them a relevant potential model for further Vidarabine research.
Enzymatic Assays
Enzymatic assays are essential for dissecting the precise molecular mechanism of action of an antiviral drug. For Vidarabine, these assays have confirmed that its antiviral activity is a result of its interaction with key enzymes involved in viral DNA synthesis.
The primary target of Vidarabine's active form is the viral DNA polymerase. selleckchem.compatsnap.com Assays designed to measure the activity of this enzyme are therefore crucial in Vidarabine research. These assays typically involve providing the purified viral DNA polymerase with a DNA template and the necessary substrates (deoxynucleoside triphosphates) to synthesize new DNA. The inhibitory effect of Vidarabine's active metabolite, arabinosyladenine triphosphate (ara-ATP), is then quantified by measuring the reduction in DNA synthesis.
Research has shown that ara-ATP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). patsnap.comdrugbank.com Studies involving patients with chronic hepatitis B have also utilized DNA polymerase activity assays, demonstrating an immediate loss of serum DNA polymerase activity following treatment with Vidarabine. nih.gov
Vidarabine is a prodrug, meaning it must be metabolically activated within the host cell to exert its antiviral effect. patsnap.comdrugbank.com This activation occurs through a series of phosphorylation steps, converting Vidarabine into its monophosphate, diphosphate (B83284), and finally, its active triphosphate form (ara-ATP). patsnap.comdrugbank.com This process is carried out by cellular kinases. selleckchem.com
Kinase activity assays are used to study this phosphorylation process. These assays can measure the rate at which kinases transfer a phosphate (B84403) group from a donor molecule (like ATP) to Vidarabine. By studying the kinetics of this reaction, researchers can understand the efficiency of Vidarabine's activation within the cell. Studies have confirmed that Vidarabine is sequentially phosphorylated by cellular enzymes to ara-ATP. patsnap.comdrugbank.com Further kinetic characterization of ara-ATP has been conducted using model enzymes like E. coli CTP synthase to understand its behavior as a substrate and inhibitor. researchgate.netnih.gov This is particularly significant because Vidarabine's activation is independent of viral thymidine (B127349) kinase, allowing it to be effective against acyclovir-resistant, TK-deficient viral mutants. selleckchem.com
| Process | Description | Key Enzymes |
| Activation | Vidarabine is a prodrug requiring phosphorylation to become active. patsnap.comdrugbank.com | Cellular Kinases selleckchem.com |
| First Phosphorylation | Vidarabine is converted to Vidarabine monophosphate (ara-AMP). patsnap.com | Cellular Kinases |
| Second Phosphorylation | ara-AMP is converted to Vidarabine diphosphate (ara-ADP). drugbank.com | Cellular Guanylate Kinase drugbank.com |
| Third Phosphorylation | ara-ADP is converted to the active Vidarabine triphosphate (ara-ATP). drugbank.com | Cellular Kinases drugbank.com |
| Mechanism of Action | ara-ATP competitively inhibits viral DNA polymerase. patsnap.comdrugbank.com | Viral DNA Polymerase |
Ribonucleotide Reductase and Adenosine (B11128) Deaminase Activity Measurements
In the study of Vidarabine's mechanism of action, measuring its effects on key enzymes such as ribonucleotide reductase and adenosine deaminase (ADA) is crucial. The diphosphate form of Vidarabine, ara-ADP, is known to inhibit ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides required for DNA synthesis. nih.gov Concurrently, Vidarabine itself is a substrate for adenosine deaminase, which converts it to its less active hypoxanthine (B114508) analog, ara-H. nih.govnih.gov This metabolic degradation can be a limiting factor in its antiviral efficacy.
Methodologies to assess these enzymatic activities are well-established in biochemical research. The activity of ribonucleotide reductase can be determined by monitoring the conversion of a radiolabeled ribonucleotide substrate (e.g., [14C]-CDP or [3H]-CDP) to its corresponding deoxyribonucleotide. The reaction mixture typically includes the enzyme source, the substrate, and various cofactors. Following incubation, the product is separated from the substrate, often using techniques like high-performance liquid chromatography (HPLC), and the amount of radioactivity in the product fraction is quantified to determine the enzyme's activity. The inhibitory effect of compounds like ara-ADP is assessed by including them in the reaction and measuring the reduction in product formation.
The activity of adenosine deaminase is commonly measured by spectrophotometric methods that track the conversion of adenosine or its analogs to inosine (B1671953) or its corresponding hypoxanthine derivative. This conversion leads to a decrease in absorbance at a specific wavelength (typically around 265 nm). nih.gov The rate of this decrease is proportional to the ADA activity. For instance, the deamination of Vidarabine to ara-H can be monitored over time by analyzing samples from an incubation mixture containing Vidarabine and ADA. The concentrations of both Vidarabine and ara-H can be quantified using HPLC, allowing for the determination of the rate of deamination. nih.gov
Another approach for quantifying ADA is the enzyme-linked immunosorbent assay (ELISA). This method uses specific antibodies to capture the ADA enzyme from a biological sample, and its activity is then measured by adding adenosine and detecting the formation of inosine. news-medical.net This technique allows for the specific measurement of ADA concentration and activity.
The following table presents data on the deamination of Vidarabine by adenosine deaminase, illustrating the decrease in Vidarabine concentration and the corresponding increase in its metabolite, Ara-H, over time.
Deamination of Vidarabine in the Presence of Adenosine Deaminase
| Time (minutes) | Vidarabine Concentration (µM) | Ara-H Concentration (µM) |
|---|---|---|
| 0 | 100 | 0 |
| 30 | 50 | 50 |
| 60 | 25 | 75 |
| 90 | 12.5 | 87.5 |
Primase Activity Assays
DNA primase is a critical enzyme in DNA replication, responsible for synthesizing short RNA primers that are subsequently extended by DNA polymerase. The triphosphate form of Vidarabine, Vidarabine-TP (ara-ATP), has been identified as a potent inhibitor of human primase. nih.govcreative-biostructure.comnih.gov The methodological approaches to measure primase activity and its inhibition by compounds like Vidarabine-TP often involve in vitro assays that monitor the synthesis of RNA primers.
Two common methods for assessing primase activity are fluorescence-based assays and gel-based assays.
Fluorescence-Based Primase Activity Assays: These assays are often performed in a high-throughput format, such as a 96-well plate. creative-biostructure.com The reaction mixture typically contains the purified primase enzyme, a single-stranded DNA (ssDNA) template, ribonucleotides (NTPs), and a fluorescently labeled component. The synthesis of RNA primers on the DNA template can lead to a change in the fluorescent signal, which is monitored over time. To test the inhibitory effect of Vidarabine-TP, it is included in the reaction mixture, and the reduction in the rate of fluorescence change is measured. creative-biostructure.comnih.gov
Gel-Based Primase Activity Assays: This method provides a more direct visualization of the RNA primers synthesized by primase. nih.gov The reaction is set up with primase, an ssDNA template, and NTPs, with one of the NTPs being radioactively labeled (e.g., [α-³²P]UTP). After the reaction is allowed to proceed, the products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA primers. The intensity of the bands corresponds to the amount of primer synthesized. To assess inhibition by Vidarabine-TP, increasing concentrations of the inhibitor are added to the reactions, and the decrease in the intensity of the primer bands is quantified. creative-biostructure.com
Research has shown that Vidarabine-TP strongly inhibits primase activity. The following table summarizes the inhibitory effects of Vidarabine-TP and a related compound, fludarabine-TP, on RNA primer synthesis as determined by a fluorescence-based assay.
Inhibition of Human Primase by Vidarabine-TP and Fludarabine-TP
| Compound | Concentration | Inhibition of RNA Primer Synthesis |
|---|---|---|
| Vidarabine-TP | Equimolar to rNTPs | Strong Inhibition |
| Fludarabine-TP | Equimolar to rNTPs | Strong Inhibition |
| 2F-ATP | Equimolar to rNTPs | No Inhibition |
These studies highlight that the arabinofuranosyl moiety of Vidarabine is a key structural feature responsible for its inhibitory effect on primase. nih.gov
Molecular Biology Techniques
DNA/RNA Synthesis Analysis
A cornerstone of Vidarabine research is the analysis of its impact on DNA and RNA synthesis. The primary antiviral mechanism of Vidarabine involves the inhibition of viral DNA synthesis. nih.govnih.govdrugbank.comnih.gov After being phosphorylated to its active triphosphate form, ara-ATP, it acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination. nih.govdrugbank.comnih.gov
Methodologies to analyze DNA and RNA synthesis often involve the use of radiolabeled nucleosides. In a typical assay, cells infected with a virus are treated with Vidarabine and then incubated with a radiolabeled DNA precursor, such as [³H]-thymidine, or a radiolabeled RNA precursor, such as [³H]-uridine. After a set period, the cells are lysed, and the DNA or RNA is precipitated and collected. The amount of radioactivity incorporated into the nucleic acids is then measured using a scintillation counter. A reduction in the incorporated radioactivity in Vidarabine-treated cells compared to untreated controls indicates inhibition of DNA or RNA synthesis.
Another widely used method to assess the antiviral activity of Vidarabine, which is a direct consequence of its inhibition of viral DNA synthesis, is the plaque reduction assay. In this assay, a monolayer of host cells is infected with a virus, and then an overlay medium containing different concentrations of Vidarabine is added. The formation of plaques, which are clear zones resulting from virus-induced cell death, is monitored. The concentration of Vidarabine that reduces the number of plaques by 50% (IC50) is a measure of its antiviral potency. selleckchem.com
The following table presents the 50% inhibitory concentrations (IC50) of Vidarabine against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) as determined by plaque reduction assays.
Antiviral Activity of Vidarabine against Herpes Simplex Viruses
| Virus | IC50 (µg/mL) |
|---|---|
| HSV-1 | 9.3 |
| HSV-2 | 11.3 |
These molecular biology techniques are fundamental in quantifying the inhibitory effects of Vidarabine on viral replication and in elucidating its mechanism of action.
Protein Synthesis and Expression Analysis
The impact of Vidarabine on viral and cellular protein synthesis is another important area of investigation. While the primary target of Vidarabine is DNA synthesis, downstream effects on protein expression can occur. Research has indicated that Vidarabine has a more pronounced effect on the synthesis of viral proteins that are expressed after the onset of viral DNA replication (late proteins) compared to those expressed earlier in the viral life cycle (early proteins). selleckchem.comnih.gov
A key technique for analyzing protein synthesis and expression is Western blotting . This method allows for the detection and quantification of specific proteins in a cell lysate. In the context of Vidarabine research, cells are infected with a virus and treated with the drug. At various time points, the cells are harvested, and the proteins are extracted. These proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently incubated with primary antibodies that specifically recognize the viral or cellular proteins of interest. A secondary antibody, which is conjugated to an enzyme or a fluorescent molecule, is then used to detect the primary antibody. The resulting signal, which can be visualized and quantified, is proportional to the amount of the target protein.
For example, a study investigating the effects of Vidarabine on Porphyromonas gingivalis lipopolysaccharide (PG-LPS)-induced cardiac dysfunction in mice used Western blotting to assess the expression of various proteins in cardiac muscle. nih.gov This study found that Vidarabine treatment could block the PG-LPS-induced decrease in the anti-apoptotic protein BCL-2 and suppress the increase in NOX4 expression. nih.gov
The following table summarizes the findings from this study on the effect of Vidarabine on the expression of BCL-2 and NOX4 in the cardiac muscle of mice treated with PG-LPS.
Effect of Vidarabine on Protein Expression in PG-LPS-Treated Mice
| Protein | Treatment Group | Relative Expression (% of Control) | P-value |
|---|---|---|---|
| BCL-2 | PG-LPS | Decreased | <0.01 |
| PG-LPS + Vidarabine | Significantly Blocked Decrease | <0.05 | |
| NOX4 | PG-LPS | 140 ± 25.9 | <0.05 |
| PG-LPS + Vidarabine | 98 ± 11.6 | <0.05 |
Viral Load Measurement (e.g., Quantitative PCR, In situ hybridization)
Measuring the quantity of viral genetic material, or viral load, is a critical aspect of antiviral research. Techniques such as quantitative polymerase chain reaction (qPCR) and in situ hybridization are standard methods for this purpose, although specific studies detailing their use to measure the direct effect of Vidarabine on viral load are not extensively documented in the available literature.
Quantitative PCR (qPCR) is a highly sensitive and specific method for quantifying DNA or RNA molecules. In the context of virology, qPCR can be used to measure the number of viral genomes in a sample, such as blood, cerebrospinal fluid, or tissue. nih.gov The assay involves the amplification of a specific viral gene sequence using PCR. The amplification process is monitored in real-time, typically by detecting a fluorescent signal that increases proportionally with the amount of amplified DNA. By comparing the amplification kinetics of the sample to a standard curve of known concentrations, the initial number of viral genomes can be accurately determined. This technique is invaluable for assessing the efficacy of antiviral drugs by measuring the reduction in viral load in treated versus untreated subjects.
In situ hybridization (ISH) is a technique that allows for the detection and localization of specific nucleic acid sequences within cells or tissues. nih.govspringernature.commdpi.com This method involves the use of a labeled nucleic acid probe that is complementary to the target viral sequence. The probe hybridizes to the viral DNA or RNA within the cells, and the label (e.g., a fluorescent dye or an enzyme) allows for the visualization of the location of the virus. ISH can provide valuable information about which cells are infected and the subcellular localization of the virus. While it is generally less quantitative than qPCR, it offers important spatial information about the infection.
Structural Biology and Computational Studies
Structural biology and computational methods provide atomic-level insights into the mechanism of action of drugs like Vidarabine. These approaches are instrumental in understanding how Vidarabine interacts with its molecular targets and can guide the design of new and improved antiviral agents.
Structural Biology: X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and protein-drug complexes. In the context of Vidarabine research, a significant finding has been the determination of the crystal structure of human primase bound to Vidarabine-TP (ara-ATP). creative-biostructure.comnih.gov This structural information has revealed the precise interactions between the inhibitor and the active site of the enzyme. For instance, the arabinose sugar of Vidarabine-TP is positioned in a way that is more favorable for hydrogen bonding with key amino acid residues in the primase active site compared to the natural ribonucleotide ATP. nih.gov This provides a structural basis for the potent inhibition of primase by Vidarabine-TP.
The following table summarizes the key structural features of the interaction between Vidarabine-TP and human primase as revealed by X-ray crystallography.
Structural Details of Vidarabine-TP Binding to Human Primase
| Structural Feature | Description |
|---|---|
| Orientation of 2'-OH group | Points towards Asp79 and Lys77, forming favorable hydrogen bonds. |
| Comparison to ATP | The 2'-OH of Vidarabine-TP is in a more favorable orientation for hydrogen bonding than the 2'-OH of ATP. |
Computational Studies: Computational methods, such as molecular docking and molecular dynamics simulations, are used to model the interaction between a drug and its target protein at a molecular level.
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (the ligand, e.g., Vidarabine) when bound to a second molecule (the receptor, e.g., a viral protein) to form a stable complex. creative-biostructure.com The results of a docking study can provide information about the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the drug and its target. For example, a molecular docking study of Vidarabine with the ORF9B protein of SARS-CoV-2 has been performed to investigate its potential as an inhibitor. creative-biostructure.com
Molecular Dynamics (MD) Simulations are computer simulations of the physical movements of atoms and molecules over time. news-medical.netcreative-biostructure.com MD simulations can be used to study the stability of a drug-protein complex and to understand the dynamic changes that occur upon drug binding. While general articles on the use of MD simulations in antiviral drug discovery are available, specific MD simulation studies focused on Vidarabine are not widely reported in the current literature. news-medical.netcreative-biostructure.com
These structural and computational approaches are complementary to experimental biochemical and molecular biology techniques, providing a more complete picture of how Vidarabine exerts its antiviral effects.
X-ray Crystallography of Enzyme-Vidarabine Complexes
A key enzyme in the metabolism of Vidarabine is adenosine deaminase (ADA), which deaminates Vidarabine to the less potent arabinosylhypoxanthine. To understand the binding mechanism and to design deaminase-resistant analogues, X-ray crystallography has been employed to study ADA in complex with potent inhibitors that are structurally similar to the transition state of the reaction catalyzed by ADA.
For instance, the X-ray structures of murine adenosine deaminase have been determined in complex with inhibitors like (8R)-hydroxyl-2'-deoxycoformycin (pentostatin) and (6S)-hydroxyl-1,6-dihydropurine riboside. nih.gov These structures, resolved at high resolutions of 2.6 Å and 1.95 Å respectively, reveal critical interactions within the enzyme's active site. nih.gov The inhibitors coordinate with a zinc ion (Zn2+) via their hydroxyl groups, a key feature for their high potency and stereospecificity. nih.gov These interactions provide a structural blueprint for understanding how Vidarabine, which also possesses a similar purine (B94841) nucleoside structure, would bind to the active site of ADA. The data from these studies are crucial for the rational design of Vidarabine derivatives with improved metabolic stability.
Table 1: X-ray Crystallography Data of Adenosine Deaminase with Inhibitor Analogues
| Complex | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|
| Murine ADA with (8R)-hydroxyl-2'-deoxycoformycin | 1A4L | 2.6 | Coordination of the inhibitor's hydroxyl group to the active site Zn2+. nih.gov |
Note: While these are not direct Vidarabine complexes, they provide the closest structural insights into its interaction with adenosine deaminase.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational changes and stability of protein-ligand complexes, which are often difficult to capture with static experimental methods like X-ray crystallography.
In the field of antiviral research, MD simulations have been instrumental in understanding the mechanisms of drug resistance and in the design of novel inhibitors. For example, MD simulations of viral DNA polymerases have revealed how these enzymes sample multiple conformations, including open, closed, and editing states. broadinstitute.orgwhiterose.ac.uk These conformational dynamics are crucial for understanding how antiviral drugs, which may selectively bind to specific conformations, exert their inhibitory effects. broadinstitute.org
While specific MD simulation studies focusing solely on Vidarabine are not extensively documented in the literature, the methodology has been applied to its analogues. For instance, a computational study on Fludarabine (B1672870), an analogue of Vidarabine, utilized MD simulations to evaluate the stability of the drug when bound to various viral proteins. nih.gov The root mean square deviation (RMSD) values obtained from these simulations indicated the stability of the ligand within the protein's binding pocket. nih.gov
Such studies demonstrate the potential of MD simulations in Vidarabine research to:
Predict the binding affinity of Vidarabine and its derivatives to viral DNA polymerase.
Investigate the impact of resistance mutations on the conformational dynamics of the enzyme and on drug binding.
Elucidate the molecular basis for the selective inhibition of viral over host DNA polymerases.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For Vidarabine, SAR studies have been crucial in identifying the key structural features required for its antiviral activity and in the development of derivatives with improved pharmacological properties.
The core structure of Vidarabine consists of an adenine (B156593) base linked to an arabinose sugar. The stereochemistry of the arabinose sugar is critical for its activity. Modifications to both the purine base and the sugar moiety have been explored to enhance efficacy and overcome limitations such as rapid deamination by adenosine deaminase. wikipedia.org
Key findings from SAR studies on Vidarabine and its analogues include:
The 6-amino group: The amino group on the purine ring is important for its antiviral activity. However, it is also the site of deamination by ADA. Replacing this amine with a methoxy (B1213986) group (ara-M) resulted in a compound with greater selectivity against Varicella Zoster Virus, although it was inactive against other viruses due to its inability to be phosphorylated. wikipedia.org
The Arabinose Moiety: The arabinose sugar is a key feature that distinguishes Vidarabine from the natural nucleoside adenosine. This structural difference is recognized by viral DNA polymerase, leading to the inhibition of viral DNA synthesis.
5'-Modifications: Prodrug approaches involving modification at the 5'-hydroxyl group of the arabinose sugar have been investigated to improve oral bioavailability and protect against deamination.
Table 2: Structure-Activity Relationship of Vidarabine Analogues
| Analogue/Modification | Change in Structure | Impact on Activity/Properties |
|---|---|---|
| Arabinosylhypoxanthine (Ara-H) | Deamination of the 6-amino group to a hydroxyl group. | 10-fold less potent antiviral activity compared to Vidarabine. wikipedia.org |
| Ara-M | Replacement of the 6-amino group with a methoxy group. | Increased selectivity against Varicella Zoster Virus, but inactive against other viruses. wikipedia.org |
Animal Models and Preclinical Studies
In Vivo Efficacy Studies
In vivo efficacy studies in animal models are a critical step in the preclinical development of any therapeutic agent. For Vidarabine, these studies have been essential in establishing its antiviral activity against various DNA viruses, particularly Herpes Simplex Virus (HSV).
In a study involving Swiss mice infected with HSV type 1, the intraperitoneal administration of Vidarabine (125 to 250 mg/kg per day) significantly reduced mortality from 95% in the control group to 0-10%. nih.gov When the virus was administered intracerebrally to induce encephalitis, treatment with Vidarabine led to a significant, dose-dependent increase in the mean survival time of the animals. nih.gov
Further studies have explored the efficacy of Vidarabine in combination with other antiviral agents. For instance, when used in conjunction with Acyclovir for systemic HSV-1 infection in mice, the combination therapy was more effective in reducing the development of latent infection in the trigeminal ganglia than either drug alone. broadinstitute.orgresearchgate.net
Table 3: Summary of In Vivo Efficacy Studies of Vidarabine
| Animal Model | Virus | Route of Administration | Key Findings |
|---|---|---|---|
| Swiss Mice | Herpes Simplex Virus Type 1 (systemic) | Intraperitoneal | Reduced mortality from 95% to 0-10%. nih.gov |
| Swiss Mice | Herpes Simplex Virus Type 1 (encephalitis) | Intraperitoneal | Significantly increased mean survival time. nih.gov |
| Hairless Mice | Herpes Simplex Virus Type 1 (cutaneous) | Topical and Systemic (with Acyclovir) | More effective in diminishing clinical signs of infection. broadinstitute.orgresearchgate.net |
Disease Models
Beyond its established antiviral properties, recent research has explored the potential of Vidarabine in other disease models, revealing novel therapeutic applications.
Rotenone-induced Parkinson's Disease (PD) model: In a cellular model of Parkinson's disease using SH-SY5Y cells treated with rotenone (B1679576), Vidarabine demonstrated significant neuroprotective effects. mdpi.com It preserved mitochondrial morphology, improved mitochondrial function, and reduced cell apoptosis. mdpi.com Furthermore, in an in vivo mouse model of PD induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Vidarabine treatment attenuated weight loss, alleviated motor deficits, and inhibited neuronal injury. mdpi.com
Loperamide-induced constipation model: A study using a mouse model of functional constipation induced by loperamide (B1203769) found that oral administration of Vidarabine had a significant laxative effect. nih.gov Vidarabine promoted gastrointestinal peristalsis, improved fecal properties, and facilitated defecation. nih.gov The proposed mechanisms include the regulation of aquaporin expression in the colon and modulation of the adenosine A2A receptor signaling pathway. nih.gov
Neuroinflammation and Oxidative Stress Biomarker Analysis
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Recent studies suggest that Vidarabine may exert its neuroprotective effects by modulating these processes.
In the rotenone-induced cellular model of Parkinson's disease, Vidarabine pretreatment was found to reduce oxidative stress. mdpi.com This was evidenced by a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the total antioxidant capacity, glutathione (B108866) (GSH) content, and total superoxide (B77818) dismutase (SOD) content. mdpi.com These findings suggest that Vidarabine's neuroprotective effects may be mediated, at least in part, by its antioxidant properties. mdpi.commdpi.com
In the loperamide-induced constipation model, Vidarabine was also shown to reduce colonic inflammation. nih.gov Pathological examination of colon tissue from Vidarabine-treated mice showed a reduction in inflammatory cell infiltration compared to the constipated control group. nih.gov
Table 4: Effects of Vidarabine on Biomarkers of Oxidative Stress and Inflammation
| Disease Model | Biomarker | Effect of Vidarabine |
|---|---|---|
| Rotenone-induced PD cell model | Malondialdehyde (MDA) | Decreased mdpi.com |
| Rotenone-induced PD cell model | Total Antioxidant Capacity | Increased mdpi.com |
| Rotenone-induced PD cell model | Glutathione (GSH) | Increased mdpi.com |
| Rotenone-induced PD cell model | Superoxide Dismutase (SOD) | Increased mdpi.com |
Future Directions and Research Gaps
Development of Next-Generation Vidarabine Analogs with Improved Properties
The current therapeutic application of vidarabine faces several limitations, including its rapid deamination by adenosine (B11128) deaminase (ADA) into 9-β-D-arabinofuranosylhypoxanthine (ara-H or inosine), a metabolite that is significantly less potent (approximately 10-fold) than vidarabine itself wikipedia.orgwikidoc.orgpatsnap.comresearchgate.netnih.gov. Additionally, vidarabine exhibits poor solubility and low oral bioavailability, and it is considered more toxic and less metabolically stable than more recent antiviral agents such as acyclovir (B1169) and ganciclovir (B1264) wikipedia.orgwikidoc.orgnih.govnih.gov.
To address these shortcomings, research is concentrating on developing next-generation vidarabine analogs with enhanced pharmacological profiles. Structural modifications are being explored to improve its stability, potency, and pharmacokinetic characteristics. One strategy involves modifying the amine group, such as the replacement of the amine with a methoxy (B1213986) group (ara-M), which has shown to partially block deamination, resulting in increased selectivity against Varicella Zoster Virus (VZV). However, this specific analog may be inactive against other viruses due to phosphorylation issues wikipedia.orgwikidoc.org.
A more promising approach involves phosphamide modification, utilizing ProTide technology. These modifications are designed to render the compounds substrates for specific phospholipase enzymes predominantly expressed in the liver, thereby potentially enabling liver-targeted delivery and improved activity researchgate.netnih.gov. Studies have shown that many phosphamide-modified vidarabine compounds exhibit stronger activity against Herpes Simplex Virus type 1 (HSV-1) compared to the parent drug researchgate.netnih.gov. For instance, certain phosphamide-modified compounds demonstrated significantly lower EC50 values against HSV-1 than vidarabine.
Table 1: Antiviral Activity of Selected Phosphamide-Modified Vidarabine Analogs Against HSV-1 nih.gov
| Compound Type | EC50 (µM) | Relative Activity (vs. Vidarabine) |
| Vidarabine (ARA) | ~10 | 1.0 |
| Compound 2 | 0.52 ± 0.04 | ~19.2 times higher |
| Compound 6 | 1.05 ± 0.09 | ~9.5 times higher |
| Compound 15 | 1.18 ± 0.08 | ~8.5 times higher |
Furthermore, the synthesis of 5′-O-D- and L-amino acid derivatives, as well as 5′-O-(D- and L-amino acid methyl ester phosphoramidate) derivatives, is being pursued to create prodrugs that enhance cellular uptake, increase water solubility, and improve oral bioavailability, while also minimizing the undesirable deamination process nih.gov. These efforts aim to yield analogs with enhanced antiviral activity, a broader spectrum of action, and superior pharmacokinetic profiles.
Investigating Novel Molecular Targets and Pathways
Beyond its well-established mechanism of inhibiting viral DNA polymerase, vidarabine's active triphosphate form (ara-ATP) functions as both a competitive inhibitor and a substrate of viral DNA polymerase, leading to the formation of "faulty" DNA and subsequent chain termination wikipedia.orgwikidoc.orgpatsnap.comdrugbank.com. Intriguingly, the diphosphorylated form, vidarabine diphosphate (B83284) (ara-ADP), also exerts an inhibitory effect by targeting ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides, thereby impeding viral replication wikipedia.orgwikidoc.org.
Current research is exploring additional molecular targets and cellular pathways influenced by vidarabine. These investigations include:
RNA Polyadenylation and Transmethylation Reactions: Vidarabine triphosphate (ara-ATP) has been shown to inhibit RNA polyadenylation, a process essential for the replication of retroviruses like HIV-1. It also inhibits S-adenosylhomocysteine hydrolase, which is involved in transmethylation reactions wikipedia.orgwikidoc.org.
Human Primase: Studies reveal that vidarabine-TP, along with fludarabine-TP, can potently inhibit human primase, a DNA-dependent RNA polymerase responsible for initiating DNA synthesis. Primase demonstrates a preference for incorporating arabinonucleotides over normal ribonucleotides, suggesting that primase inhibition could represent a significant, previously underappreciated, mechanism of action for vidarabine and its analogs acs.org.
Adenosine Receptors and Anti-inflammatory Pathways: Investigations into Periplaneta americana extract, which contains vidarabine, have identified vidarabine, inosine (B1671953), and adenosine 5′-monophosphate (AMP) as key bioactive components in the treatment of ulcerative colitis. This effect may be mediated by the activation of adenosine A1 and A2a receptors, leading to the regulation of downstream signaling pathways such as ERK/CREB, PI3K/Akt/mTOR, and PI3K/Src/Rac. This suggests a broader immunomodulatory or anti-inflammatory potential for vidarabine beyond its direct antiviral effects mdpi.com. Furthermore, as an adenosine analog, vidarabine may inherently possess immunomodulatory properties by interacting with adenosine A2A receptors, presenting a dual immunomodulatory and intrinsic antiviral function for next-generation antivirals nih.gov.
Mechanistic Elucidation of Emerging Biological Activities
Vidarabine was initially synthesized and explored as a potential anticancer agent wikipedia.orgwikidoc.org. Contemporary research continues to investigate its antineoplastic properties, with studies showing its activity against various cancer cell lines, including non-small lung cancer (A-549), human melanoma (A-375), and human epidermoid skin carcinoma (A-431) nih.govdrugbank.com. This promising anticancer activity has positioned vidarabine as a candidate for lead optimization in drug discovery for oncological applications nih.gov. Advanced computational methods, such as deep learning models, are being applied to analyze vidarabine's features and identify new potential anticancer agents, highlighting a data-driven approach to understanding its broader therapeutic scope nih.gov.
Beyond its direct antiviral and emerging anticancer activities, the mechanistic understanding of vidarabine's anti-inflammatory and immunomodulatory effects is gaining attention. The presence of vidarabine as a component in Periplaneta americana extract, which has demonstrated anti-inflammatory, antioxidant, and immunomodulatory activities in models of ulcerative colitis, points towards a complex interplay with host cellular processes mdpi.com. Research is focused on elucidating the precise molecular pathways through which vidarabine might exert these effects, potentially involving the activation of adenosine receptors and subsequent modulation of various signaling cascades mdpi.comnih.gov. Understanding these mechanisms could unlock new therapeutic applications for vidarabine or its analogs in inflammatory or immune-related disorders.
Addressing Drug Resistance Mechanisms and Combination Therapies
The emergence of drug resistance poses a significant challenge in antiviral therapy. Viral strains resistant to vidarabine typically exhibit changes in their DNA polymerase, which is the primary target of the drug wikipedia.orgwikidoc.orgoup.com. Resistance can arise from single nucleotide mutations within the viral genome, leading to critical amino acid substitutions in viral proteins oup.com. While vidarabine is generally considered less prone to resistance development compared to some other antivirals like idoxuridine (B1674378) (IDU), resistance to other commonly used antiherpes agents like acyclovir (ACV) can arise from mutations in viral thymidine (B127349) kinase (TK) or DNA polymerase wikipedia.orgwikidoc.orgoup.comannualreviews.org.
A notable advantage of vidarabine is its ability to inhibit acyclovir-resistant/TK-deficient Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) mutants. This is because vidarabine's phosphorylation to its active triphosphate form (ara-ATP) relies on cellular kinases rather than viral thymidine kinase, thus circumventing resistance mechanisms associated with TK deficiencies selleckchem.com.
To combat the development of drug resistance and enhance therapeutic efficacy, research is actively exploring combination therapies:
Vidarabine with Adenosine Deaminase Inhibitors: Co-administration of vidarabine with an adenosine deaminase (ADA) inhibitor, such as 2′-deoxycoformycin (pentostatin), significantly boosts its antiviral activity by preventing its rapid deamination into the less active ara-H metabolite. This combination has been shown to increase antiviral activity by approximately 10-fold against herpes and vaccinia viruses in cell culture and in vivo researchgate.netnih.gov.
Vidarabine with Acyclovir: Studies have demonstrated that combining acyclovir with vidarabine or its 5′-monophosphate often yields an additive antiviral effect against HSV-1 and HSV-2 in cell culture and in mice, leading to reduced mortality. Importantly, no cross-resistance or antagonism was observed, and resistant mutants were not isolated when both drugs were used together nih.gov. These findings suggest that such combinations could be clinically beneficial, particularly as resistant viral strains become more prevalent nih.gov.
Broader Combination Strategies: The principle behind combination therapies is to target multiple viral components or different stages of the viral life cycle simultaneously, thereby reducing the likelihood of a single mutation conferring resistance to the entire regimen longdom.orgmdpi.com. This approach also includes the development of next-generation antiviral agents with novel mechanisms of action to overcome existing resistance barriers longdom.orgmdpi.com and the use of drug synergies and adjunctive therapies that target host factors or immune responses to improve viral suppression and minimize resistance risk longdom.orgmdpi.com.
Translational Research and Clinical Potential in New Indications
Vidarabine has a established history of clinical use, particularly for severe viral infections such as herpes simplex encephalitis, varicella-zoster virus infections, and herpes zoster in immunocompromised patients, as well as for acute keratoconjunctivitis and recurrent superficial keratitis caused by HSV-1 and HSV-2 wikipedia.orgwikidoc.orgdrugbank.comontosight.aipatsnap.comnih.govrxlist.com. However, translational research is actively exploring its potential in entirely new therapeutic areas.
Key new indications and the status of their translational research include:
Anticancer Therapy: Originally conceived as an anticancer drug, vidarabine's antineoplastic properties are being re-evaluated wikipedia.orgwikidoc.orgdrugbank.com. Preclinical studies are investigating its activity against various human cancer cell lines, such as lung cancer, melanoma, and epidermoid skin carcinoma nih.gov. The use of advanced computational models, including deep learning, is accelerating the identification of vidarabine-based compounds with improved anticancer efficacy nih.gov. This area represents a significant focus for translational efforts, aiming to repurpose the drug for oncology.
Chronic Hepatitis B Infection: Research has been ongoing to evaluate vidarabine's capacity to improve the clinical outcome of chronic hepatitis B virus infection nih.gov. While specific details of recent clinical trials are less prominent in the current literature, this remains an area of interest for broadening its antiviral spectrum.
Poxvirus Infections: Vidarabine has demonstrated robust activity against poxviruses, including vaccinia and cowpox viruses, with some studies indicating its superiority over cidofovir (B1669016) in certain assays nih.govmdpi.com. Given the ongoing concerns about emerging poxviral diseases, further translational research into vidarabine's role in this context could be highly relevant.
Ulcerative Colitis: Preclinical investigations have identified vidarabine as a key bioactive component within Periplaneta americana extract, which has shown therapeutic potential in mouse models of ulcerative colitis, exhibiting anti-inflammatory, antioxidant, and immunomodulatory effects mdpi.com. This suggests a novel application in inflammatory bowel diseases, requiring further preclinical and potentially clinical validation.
Immunomodulatory and Anti-inflammatory Agents: The emerging understanding of vidarabine's potential to interact with adenosine receptors and exert immunomodulatory effects (as discussed in Section 7.2 and 7.3) opens pathways for its application as an immunotherapeutic or anti-inflammatory agent mdpi.comnih.gov. Translational studies in this domain aim to harness these broader biological activities for therapeutic benefit in conditions beyond direct viral infections.
The strategy of drug repurposing, which leverages existing drugs for new indications, is a significant component of this translational research. This approach, often guided by clinical observations and accelerated by computational tools, offers a more efficient and cost-effective pathway to bringing new therapies to patients by reducing the time, cost, and risks associated with developing entirely new chemical entities nih.govijdrt.comntnu.no.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
